3-Bromo-4-(dimethoxymethyl)pyridine
Description
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-bromo-4-(dimethoxymethyl)pyridine |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-4-10-5-7(6)9/h3-5,8H,1-2H3 |
InChI Key |
YXFVXRZKUPUETP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=NC=C1)Br)OC |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Reagent Profile: 3-Bromo-4-(dimethoxymethyl)pyridine in Agrochemical Discovery
Executive Summary: The Bifunctional Pyridine Scaffold
In the high-stakes arena of agrochemical discovery, 3-Bromo-4-(dimethoxymethyl)pyridine (CAS: 1260009-17-3) serves as a high-value "linchpin" intermediate. Unlike commodity starting materials used in ton-scale manufacturing, this molecule is a strategic tool for Lead Optimization and Library Generation .
Its value lies in its orthogonal reactivity :
-
C3-Position (Bromine): A handle for transition-metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
-
C4-Position (Dimethoxymethyl): A "masked" formyl group (acetal) that provides stability during basic coupling conditions but can be selectively unmasked to trigger cyclization or condensation.
This guide details how to leverage this molecule to access privileged scaffolds—specifically 1,6-naphthyridines and pyrido[3,4-d]pyrimidines —which are prevalent in modern herbicides and fungicides.
Strategic Utility in Agrochemical Design
Divergent Synthesis & SAR Expansion
The primary use of this intermediate is to break symmetry and introduce complexity rapidly. By sequencing the functionalization of the C3 and C4 positions, researchers can generate diverse libraries to probe Structure-Activity Relationships (SAR).
-
Path A (C3 First): Perform Suzuki coupling to introduce an aryl/heteroaryl group at C3, then deprotect C4 to form a biaryl aldehyde.
-
Path B (C4 First): Hydrolyze the acetal to an aldehyde, then perform reductive amination or olefination, leaving the C3-Br intact for late-stage diversification.
Scaffold Hopping
Replacing a phenyl ring with a pyridine core is a classic "scaffold hop" to improve water solubility and reduce lipophilicity (LogP) , key parameters for systemic agrochemicals (uptake in xylem/phloem). This molecule allows the precise insertion of a 3,4-disubstituted pyridine unit into a lead compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways accessing distinct agrochemical classes (Herbicides vs. Fungicides).
Technical Protocols
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Introduce an aryl group at C3 while preserving the acid-sensitive acetal at C4. Challenge: Pyridines can coordinate to Pd, poisoning the catalyst. The acetal is stable to base but sensitive to acid.
| Parameter | Specification | Rationale |
| Catalyst | Pd(dppf)Cl₂[1]·DCM (3-5 mol%) | Bidentate ligand prevents Pd poisoning by the pyridine nitrogen [1]. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous phosphate is milder than carbonates, minimizing acetal hydrolysis risk. |
| Solvent | 1,4-Dioxane / Water (9:1) | The small water content is essential for the boronic acid transmetallation cycle [2]. |
| Temp | 80–90 °C | Sufficient activation energy without degrading the acetal. |
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 3-Bromo-4-(dimethoxymethyl)pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert: Purge the vial with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[2]
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) rapidly against a counter-flow of inert gas.
-
Solvent: Add degassed 1,4-Dioxane/Water (9:1, 0.2 M concentration).
-
Reaction: Seal and heat to 85 °C for 4-16 hours.
-
Validation (TLC/LCMS): Monitor for the disappearance of the starting bromide (UV 254 nm). The product will retain the acetal signal (singlet ~5.4 ppm in ¹H NMR).
-
Workup: Dilute with EtOAc, wash with water. Do not use acidic washes (e.g., 1N HCl) as this will hydrolyze the acetal prematurely.
Protocol B: "Unmasking" & Cyclization to 1,6-Naphthyridines
Objective: Convert the acetal to an aldehyde and cyclize with an adjacent amine to form a fused ring system (common in herbicide discovery).
Mechanism:
-
Hydrolysis: Acetal
Aldehyde. -
Condensation: Aldehyde + Primary Amine
Imine. -
Cyclization: Intramolecular nucleophilic attack (often requiring a second functional group like a nitrile or ester on the coupling partner).
Step-by-Step Methodology:
-
Deprotection: Dissolve the Suzuki product (from Protocol A) in Acetone/2N HCl (5:1). Stir at RT for 2 hours.
-
Check: ¹H NMR should show the disappearance of the methoxy singlet (~3.3 ppm) and appearance of the aldehyde proton (~10.0 ppm).
-
-
Neutralization: Carefully adjust pH to 7-8 with sat. NaHCO₃. Extract with DCM.
-
Cyclization: Redissolve the crude aldehyde in Ethanol. Add the coupling partner (e.g., 2-aminopyridine or an amidine) and a catalytic base (Piperidine). Reflux for 6-12 hours.
-
Result: Formation of the 1,6-naphthyridine core [3].
Agrochemical Case Studies
Herbicide Discovery: Naphthyridine Scaffolds
The 1,6-naphthyridine system is a bioisostere of quinoline, a scaffold found in auxin-mimic herbicides (like quinclorac). By using 3-Bromo-4-(dimethoxymethyl)pyridine, researchers can synthesize "aza-analogs" of these herbicides.
-
Advantage: The extra nitrogen atom in the ring system increases water solubility and alters the degradation half-life in soil, potentially reducing environmental persistence [4].
Fungicide Discovery: SDHI Analogs
Succinate dehydrogenase inhibitor (SDHI) fungicides often feature a pyridine-amide linkage (e.g., Boscalid).
-
Workflow:
-
Hydrolyze 3-Bromo-4-(dimethoxymethyl)pyridine to 3-bromo-4-formylpyridine .
-
Oxidize the aldehyde to the carboxylic acid (Pinnick oxidation).
-
Couple with an aniline to form the amide bond.
-
Perform a Suzuki coupling at the C3-Br position to introduce the lipophilic tail required for SDHI activity.
-
Library Synthesis Workflow
For high-throughput screening (HTS), this reagent is ideal for parallel synthesis.
Figure 2: High-throughput workflow for generating pyridine-based agrochemical libraries.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Notes. Link
-
Li, Z., et al. (2015). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 5, 239-245. Link
-
Liu, C., et al. (2016).[4] Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 303-310. Link
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of 3-Bromo-4-(dimethoxymethyl)pyridine
Introduction: The Strategic Importance of Substituted Pyridines and the Power of the Suzuki-Miyaura Cross-Coupling
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents onto the pyridine ring is therefore a critical endeavor in the synthesis of novel molecular entities. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[1][2][3] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has become an indispensable tool for synthetic chemists.[2]
This application note provides a detailed guide to the Suzuki cross-coupling of 3-Bromo-4-(dimethoxymethyl)pyridine , a versatile building block where the dimethoxymethyl group serves as a protected aldehyde. The successful coupling of this substrate opens avenues to a wide range of 3-aryl-4-formylpyridines, which are valuable precursors for further chemical elaboration. We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and offer insights into troubleshooting and optimization strategies tailored for this specific substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromo-4-(dimethoxymethyl)pyridine. This step forms a Pd(II) intermediate. The reactivity of the organic halide is crucial, with the general trend being I > Br > Cl.[3] For bromopyridines, this step is generally efficient.
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[4] The choice of base is critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: This is the final step where the two organic fragments are coupled to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Coupling of 3-Bromo-4-(dimethoxymethyl)pyridine with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of 3-bromo-4-(dimethoxymethyl)pyridine. Optimization of the catalyst, ligand, base, and temperature may be necessary for different boronic acid coupling partners.
Materials:
-
3-Bromo-4-(dimethoxymethyl)pyridine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-(dimethoxymethyl)pyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: To the stirring mixture, add Pd(dppf)Cl₂ (0.02 - 0.05 equiv.) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-4-(dimethoxymethyl)pyridine.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of 3-bromo-4-(dimethoxymethyl)pyridine is dependent on the careful selection of several key parameters. The following table summarizes common choices and their rationale.
| Parameter | Recommended Reagents/Conditions | Rationale and Considerations |
| Palladium Precatalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often a reliable choice for heteroaromatic couplings as the dppf ligand is robust and promotes efficient catalysis.[5] Pd(PPh₃)₄ is also widely used.[5] Pd₂(dba)₃ is a Pd(0) source that requires the addition of a ligand. |
| Ligand | dppf (in Pd(dppf)Cl₂), PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | For electron-deficient or sterically hindered pyridines, bulky and electron-rich phosphine ligands like those developed by Buchwald can be highly effective.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is crucial for the transmetalation step.[4] K₂CO₃ and Cs₂CO₃ are commonly used and effective. K₃PO₄ is a stronger base that can be beneficial for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.[5] Anhydrous conditions can also be successful, particularly with boronate esters. |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the reactivity of the coupling partners and the solvent system used. Higher temperatures may be required for less reactive boronic acids. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Ensure proper degassing of solvents and use of a fresh, active catalyst.- Use flame-dried glassware and maintain a positive pressure of inert gas.- Use anhydrous solvents and high-purity reagents. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Rigorously degas the reaction mixture.- Optimize the catalyst loading; excessive amounts can promote homocoupling. |
| Protodeboronation | - Presence of water with certain bases- Prolonged reaction times at high temperatures | - Use anhydrous conditions if possible, or consider using a boronate ester which is more stable.- Use a milder base such as K₂CO₃.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrolysis of the Acetal | - Acidic conditions | - The Suzuki coupling is performed under basic conditions, making the dimethoxymethyl acetal group generally stable.[6][7][8] Ensure no acidic contaminants are present. The acetal can be readily deprotected post-coupling using mild acidic conditions to reveal the aldehyde. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-4-(dimethoxymethyl)pyridines. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development and materials science, enabling the efficient synthesis of this important class of compounds.
References
-
Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Harvard University. Available at: [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of the Korean Chemical Society. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
26.03 Acetals as Protecting Groups. YouTube. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Application Note: Acid-Catalyzed Deprotection of 3-Bromo-4-(dimethoxymethyl)pyridine
Executive Summary
The conversion of 3-Bromo-4-(dimethoxymethyl)pyridine (1) to 3-Bromo-4-pyridinecarboxaldehyde (2) is a critical transformation in the synthesis of kinase inhibitors and pyridyl-based heterocycles. While acetal hydrolysis is generally considered trivial, this specific substrate presents a kinetic challenge due to the basicity of the pyridine nitrogen.
This Application Note details the "Pyridinium Deactivation Effect," which significantly retards reaction rates, and provides two validated protocols to overcome it. We also address the stability profile of the resulting aldehyde, which is prone to oxidation and disproportionation if mishandled.
| Parameter | Specification |
| Substrate | 3-Bromo-4-(dimethoxymethyl)pyridine |
| Target Product | 3-Bromo-4-pyridinecarboxaldehyde (CAS: 70201-43-3) |
| Key Challenge | Competitive N-protonation deactivates the ring. |
| Primary Method | 3N HCl / THF (Reflux) |
| Yield Target | >90% Isolated Yield |
Mechanistic Insight: The "Pyridinium Trap"
To optimize this reaction, one must understand the competition between the nitrogen atom and the acetal oxygen atoms for protons.
-
The Desired Pathway: Protonation of the acetal oxygen leads to methanol elimination, forming a reactive oxocarbenium ion, which is then intercepted by water.
-
The Parasitic Pathway: The pyridine nitrogen (
for 3-bromopyridine derivatives) is far more basic than the acetal oxygens. Upon addition of acid, the nitrogen is protonated quantitatively. -
The Consequence: The resulting pyridinium cation is strongly electron-withdrawing. This destabilizes the formation of the positively charged oxocarbenium intermediate at the C4 position, effectively raising the activation energy of the hydrolysis.
Therefore, successful deprotection requires excess acid (to ensure free protons are available after N-protonation) and thermal energy to overcome the electronic deactivation.
Visualization: Competitive Protonation Pathways
Figure 1: The kinetic competition between N-protonation (parasitic) and O-protonation (productive). The reaction requires forcing conditions to shift equilibrium toward the O-protonated pathway.
Experimental Protocols
Method A: The "Gold Standard" (HCl / THF)
Recommended for bulk synthesis where robust conversion is required.
Reagents:
-
Substrate: 1.0 eq
-
Solvent: Tetrahydrofuran (THF) [5 volumes relative to substrate mass]
-
Acid: 3N Hydrochloric Acid (aqueous) [5.0 eq]
-
Base (Workup): Saturated
or 1N NaOH
Step-by-Step Procedure:
-
Dissolution: Charge the acetal substrate (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add THF (50 mL) and stir until fully dissolved.
-
Acid Addition: Add 3N HCl (approx. 5-6 equivalents). Note: An exotherm may occur due to pyridinium salt formation.
-
Reaction: Heat the mixture to 60°C (gentle reflux) for 2–4 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane) or HPLC. The acetal usually runs higher (less polar) than the aldehyde.
-
-
Cooling: Cool the reaction mixture to room temperature.
-
Neutralization (Critical):
-
Slowly pour the reaction mixture into a stirred beaker containing saturated
solution at 0°C. -
Adjust pH to ~8.0. Warning: Do not exceed pH 10, as the aldehyde can undergo Cannizzaro disproportionation.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate under reduced pressure ( °C). -
Isolation: The product typically solidifies upon standing (mp 81–82°C). If oil persists, triturates with cold hexanes.
Method B: Transacetalization (Mild/Anhydrous)
Recommended for substrates containing other water-sensitive functional groups.
Reagents:
-
Substrate: 1.0 eq
-
Solvent: Acetone (Wet, containing ~1% water)
-
Catalyst: p-Toluenesulfonic acid (TsOH·H2O) [0.1 eq] or Iodine (
) [0.1 eq]
Procedure:
-
Dissolve substrate in acetone (10 volumes).
-
Add catalytic TsOH or Iodine.
-
Stir at reflux. The acetone acts as a scavenger for the liberated methanol, driving the equilibrium.
-
Concentrate and purify via short silica plug.[1]
Stability & Storage (Crucial Data)
The product, 3-Bromo-4-pyridinecarboxaldehyde , is significantly less stable than its acetal precursor.
| Hazard | Description | Mitigation |
| Oxidation | Aldehyde readily oxidizes to 3-Bromoisonicotinic acid in air. | Store under Nitrogen/Argon atmosphere. |
| Hydration | Can form gem-diols in the presence of moisture. | Store in a desiccator; keep refrigerated (2–8°C). |
| Disproportionation | Cannizzaro reaction occurs at high pH. | Avoid strong bases during workup; keep pH < 9. |
Process Analytical Technology (PAT)
HPLC Monitoring Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm.
-
Retention Time: The aldehyde (polar) will elute earlier than the dimethyl acetal (non-polar).
Workflow Diagram
Figure 2: Downstream processing workflow emphasizing pH control during the quench step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled (<50% Conv.) | "Pyridinium Trap" is preventing hydrolysis. | Increase temperature to reflux; Increase acid concentration to 6N. |
| Low Yield / Tarry Residue | Product degradation during workup. | Ensure pH did not exceed 9; Keep concentration temperature <40°C. |
| Product is an Oil (should be solid) | Residual solvent or impurities. | Triturate with cold pentane/hexane; Seed with authentic crystal if available. |
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-4-pyridinecarboxaldehyde.[2] Retrieved from .
-
Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Journal of Organic Chemistry, 69(25), 8932–8934. .
-
Organic Syntheses. General procedures for acetal hydrolysis and pyridine functionalization. (Analogous protocols adapted from Org. Synth. Coll. Vol. 3, 130). .
-
PubChem. Compound Summary: 3-Bromo-4-pyridinecarboxaldehyde. .
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling brominated pyridine derivatives.
Sources
Application Note & Protocol: Formation of 4-(Dimethoxymethyl)pyridin-3-ylmagnesium Bromide
Abstract
Pyridyl Grignard reagents are pivotal intermediates in medicinal chemistry and drug development, enabling the introduction of the pyridine motif into complex molecular architectures. However, their synthesis is often challenging due to the electron-deficient nature of the pyridine ring and the potential instability of the resulting organometallic species.[1][2] This application note provides a detailed, field-proven guide for the successful formation of the Grignard reagent from 3-Bromo-4-(dimethoxymethyl)pyridine. We present two primary methodologies: the classical direct magnesium insertion and the more robust halogen-magnesium exchange. This guide emphasizes the rationale behind procedural choices, offers detailed step-by-step protocols, and includes troubleshooting advice to ensure reliable and reproducible synthesis for researchers and drug development professionals.
Introduction and Strategic Considerations
The functionalization of pyridine rings is a cornerstone of modern pharmaceutical synthesis. Organometallic routes, particularly those involving Grignard reagents, offer a powerful method for creating carbon-carbon bonds.[3] The target precursor, 3-Bromo-4-(dimethoxymethyl)pyridine, contains an acetal protecting group for a formyl moiety, a common strategy in multi-step synthesis. The successful formation of its Grignard derivative, 4-(dimethoxymethyl)pyridin-3-ylmagnesium bromide, hinges on overcoming several key challenges:
-
Reaction Initiation: The inherent passivating layer of magnesium oxide on standard magnesium turnings can lead to unpredictable and often lengthy induction periods.[4][5]
-
Reagent Stability: Pyridyl Grignard reagents, especially those with electron-withdrawing substituents, can be less stable than their aryl counterparts. The electron-deficient nature of the pyridine ring can influence the stability of the C-Mg bond.
-
Functional Group Compatibility: The acetal group is generally stable to the strongly basic conditions of Grignard formation. However, the Lewis acidic nature of MgBr₂, a co-product of the reaction, can potentially mediate acetal degradation, especially at elevated temperatures.
To address these challenges, this guide focuses on the halogen-magnesium (Br/Mg) exchange reaction using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent.[6] This method offers superior functional group tolerance, proceeds under milder conditions (low temperatures), and typically provides more reliable and higher yields compared to the classical direct insertion method for complex heteroaromatic substrates.[7]
Reaction Mechanisms and Pathway Selection
Classical Grignard Formation (Direct Insertion)
The traditional method involves the direct reaction of an organic halide with magnesium metal.[8] The mechanism is believed to proceed via a single-electron transfer (SET) from the magnesium surface to the organic halide, forming a radical anion that fragments to an organic radical and a halide ion.[9] A second SET to the organic radical generates the carbanion, which then combines with MgX⁺ to form the Grignard reagent, RMgX.
While fundamental, this method can be sluggish and low-yielding for electron-deficient heteroaromatic halides.[7] Initiation can be difficult, often requiring chemical activators like iodine or 1,2-dibromoethane, which can complicate purification.[3][10]
Halogen-Magnesium Exchange (Recommended Pathway)
The Br/Mg exchange is an equilibrium-driven process where a more stable organomagnesium compound is formed from a less stable one. The use of i-PrMgCl·LiCl is particularly effective.[6] The lithium chloride in this complex plays a crucial role by breaking up the oligomeric aggregates of the Grignard reagent in solution, which enhances its solubility and kinetic reactivity.[11]
The reaction proceeds rapidly at low temperatures (typically 0 °C to -40 °C), which is highly advantageous for preserving both the sensitive acetal functional group and the potentially unstable pyridyl Grignard product. This method avoids the initiation problems associated with direct magnesium insertion and is the recommended pathway for this specific substrate.[7]
Caption: Recommended synthetic pathway for the Grignard reagent formation.
Detailed Experimental Protocols
Critical Prerequisite: All glassware must be oven-dried (≥120 °C) or flame-dried under vacuum and all operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or a glovebox. Solvents must be anhydrous.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 3-Bromo-4-(dimethoxymethyl)pyridine | >97% | Sigma-Aldrich, TCI | Store under inert gas, protected from moisture. |
| i-PrMgCl·LiCl in THF | ~1.3 M solution | Sigma-Aldrich | Titrate before use to determine the exact concentration. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a solvent purification system or freshly distilled from Na/benzophenone. |
| Benzaldehyde | >99%, redistilled | Sigma-Aldrich | For quenching/validation. Purify to remove benzoic acid. |
| Saturated aqueous NH₄Cl solution | ACS Grade | - | For reaction quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying organic extracts. |
Protocol: Halogen-Magnesium Exchange Formation and In-Situ Quench
This protocol describes the formation of the Grignard reagent followed by an in-situ reaction with benzaldehyde to validate its formation and estimate the yield via the resulting alcohol product.
Caption: Experimental workflow for Grignard formation and validation.
Step-by-Step Procedure:
-
Preparation: To a dry, 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 3-Bromo-4-(dimethoxymethyl)pyridine (e.g., 1.16 g, 5.0 mmol, 1.0 equiv).
-
Dissolution: Under an inert atmosphere, add 15 mL of anhydrous THF via syringe. Stir until the solid is completely dissolved.
-
Cooling: Cool the flask to -15 °C using a dry ice/isopropanol bath.
-
Grignard Formation: Slowly add i-PrMgCl·LiCl solution (1.3 M in THF, 4.2 mL, 5.5 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -10 °C.
-
Reaction: After the addition is complete, stir the resulting pale yellow to light brown solution at -15 °C for 1.5 hours. At this point, the formation of 4-(dimethoxymethyl)pyridin-3-ylmagnesium bromide is considered complete.
-
Validation (Quenching): In a separate dry vial, dissolve freshly distilled benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the cold Grignard reagent solution over 15 minutes.
-
Warming: After the addition, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours.
-
Workup: Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the product, (4-(dimethoxymethyl)pyridin-3-yl)(phenyl)methanol.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low or No Yield of Quenched Product | 1. Wet solvent or glassware. 2. Impure starting halide. 3. Inaccurate concentration of i-PrMgCl·LiCl. | 1. Ensure all equipment is rigorously dried and solvents are anhydrous.[12] 2. Purify the starting material if necessary. 3. Titrate the Grignard reagent immediately before use. |
| Formation of Side Products (e.g., Bipyridine) | Reaction temperature too high, promoting side reactions like homocoupling. | Maintain the recommended low temperature (-15 °C) throughout the formation and quenching steps. Ensure slow, controlled addition of reagents. |
| Dark Brown or Black Reaction Color | Decomposition of the Grignard reagent. | This can indicate excessive warming or presence of oxygen. Ensure the inert atmosphere is maintained and the temperature is strictly controlled. Use the reagent immediately. |
Safety Precautions
-
Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents.[13][14] All operations must be performed under a strict inert atmosphere.
-
Solvents: Anhydrous THF and diethyl ether are extremely flammable.[12] Work must be conducted in a certified chemical fume hood, away from any sources of ignition.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
References
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Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 25: The Grignard Reaction. Department of Chemistry. [Link]
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Jackson, K. L., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
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ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
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Schaer, P., et al. (2020). Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications. [Link]
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Mosrin, M., & Knochel, P. (2009). Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl. Chemistry. [Link]
-
Balkenhohl, M., & Knochel, P. (2018). Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen. [Link]
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Knochel, P., et al. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
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Chen, Y., et al. (2017). Directed Zincation or Magnesiation of the 2-Pyridone and 2,7-Naphthyridone Scaffold Using TMP Bases. Organic Letters. [Link]
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Wibaut, J. P., & Heeringa, L. G. (1955). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas. [Link]
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Knochel, P., et al. (2021). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. Chemical Science. [Link]
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Procter, D. J., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
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Ashby, E. C. (1976). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
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Willis, M. C., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Comins, D. L., & S. O'Connor. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
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KIT. (n.d.). Suitability of Carbazolyl Hauser and Turbo‐Hauser Bases as Magnesium‐Based Electrolytes. [Link]
-
Wikipedia. (n.d.). Hauser base. Wikipedia. [Link]
-
ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
ResearchGate. (2018). Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. [Link]
-
Knochel, P., et al. (2011). The halogen/magnesium-exchange using i-PrMgCl·LiCl and related reagents. Chemical Communications. [Link]
-
Willis, M. C., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Procter, D. J., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
Vapourtec. (2019). Organomagnesiums On-demand. [Link]
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ResearchGate. (2019). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. [Link]
-
AIChE. (2021). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
-
OperaChem. (2024). The mechanism of Grignard reaction: finally unravelled. [Link]
-
Tetrahedron. (2021). A simple one-pot synthesis of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid-promoted cyclization of oxime intermediates. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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Strieth-Kalthoff, F., et al. (2019). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC. [Link]
-
Christensen, B. W., & Crossland, I. (1963). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Acta Chemica Scandinavica. [Link]
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Chemical Science. (2018). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. [Link]
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Palladium-Catalyzed Functionalization of 3-Bromopyridine Acetals: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds
The pyridine ring is a ubiquitous and highly valued scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its presence in numerous natural products and FDA-approved drugs underscores its significance as a privileged structure.[1][2] The nitrogen atom within the pyridine ring imparts unique physicochemical properties, such as improved solubility and bioavailability, making it a desirable component in the design of novel therapeutic agents.[3][5] The ability to strategically functionalize the pyridine core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.
Among the various methods for pyridine functionalization, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool.[5] These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity under relatively mild conditions.[6][7] This guide focuses on the palladium-catalyzed functionalization of 3-bromopyridine acetals, a class of substrates that offer a unique combination of a reactive handle (the bromine atom) and a protected carbonyl group (the acetal). The acetal functionality can serve as a latent carbonyl group, which can be unmasked at a later synthetic stage, providing access to a diverse array of more complex pyridine derivatives.
This document provides detailed application notes and step-by-step protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as carbonylative couplings, specifically tailored for researchers, scientists, and drug development professionals.
The General Catalytic Cycle: A Unifying Mechanistic Framework
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. This cycle can be broken down into three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing these powerful transformations.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromopyridine diethyl acetal (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add a 1:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv).
-
Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenylpyridine diethyl acetal.
| Parameter | Condition | Reference |
| Catalyst | PdCl₂(PPh₃)₂ | [1] |
| Ligand | Triphenylphosphine (in the catalyst) | [1] |
| Base | K₂CO₃ | [1] |
| Solvent | Toluene/Water (1:1) | [1] |
| Temperature | Reflux | [1] |
II. Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene. [8][9]It provides a powerful method for the synthesis of substituted alkenes.
Application Notes:
The Heck reaction of 3-bromopyridine acetals with various alkenes allows for the introduction of vinyl groups at the 3-position of the pyridine ring. The choice of catalyst, base, and solvent is crucial for achieving good yields and selectivity. For electron-deficient heteroaryl halides, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be effective. The acetal group is generally stable under these conditions.
Detailed Protocol: Synthesis of 3-(trans-Styryl)pyridine Diethyl Acetal
This protocol is based on general procedures for the Heck reaction of aryl bromides. [8] Materials:
-
3-Bromopyridine diethyl acetal (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 3-bromopyridine diethyl acetal (1.0 equiv), palladium(II) acetate (0.02 equiv), and N,N-dimethylformamide (DMF).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under a positive pressure of nitrogen or argon, add triethylamine (2.0 equiv) and styrene (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ | [8] |
| Base | Et₃N | [8] |
| Solvent | DMF | [8] |
| Temperature | 100-120 °C | [8] |
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. [4][10][11]This reaction is a highly efficient method for the synthesis of substituted alkynes.
Application Notes:
The Sonogashira coupling of 3-bromopyridine acetals with terminal alkynes provides a straightforward route to 3-alkynylpyridine acetals. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base which often also serves as the solvent. The acetal group is stable under these conditions.
Detailed Protocol: Synthesis of 3-(Phenylethynyl)pyridine Diethyl Acetal
This protocol is adapted from established procedures for the Sonogashira coupling of 3-bromopyridines. [4] Materials:
-
3-Bromopyridine diethyl acetal (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine diethyl acetal (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed mixture of triethylamine and tetrahydrofuran (2:1).
-
Add phenylacetylene (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Reference |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | [4] |
| Base | Et₃N | [4] |
| Solvent | Et₃N/THF | [4] |
| Temperature | Room Temperature to 50 °C | [4] |
IV. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. [6][7][12][13]This reaction has become a cornerstone for the synthesis of arylamines.
Application Notes:
The Buchwald-Hartwig amination of 3-bromopyridine acetals with primary or secondary amines allows for the synthesis of 3-aminopyridine acetals. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially with less reactive amines. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used. The acetal group is generally tolerant to these reaction conditions.
Detailed Protocol: Synthesis of 3-(Morpholino)pyridine Diethyl Acetal
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides. [6][13] Materials:
-
3-Bromopyridine diethyl acetal (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
Nitrogen or Argon source
Experimental Workflow:
Caption: A step-by-step workflow for the Buchwald-Hartwig amination reaction.
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add a solution of 3-bromopyridine diethyl acetal (1.0 equiv) in dry, degassed toluene.
-
Add morpholine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ / XPhos | [6][13] |
| Base | NaOtBu | [6][13] |
| Solvent | Toluene | [6][13] |
| Temperature | 80-110 °C | [6][13] |
V. Carbonylative Couplings: Introducing a Carbonyl Moiety
Palladium-catalyzed carbonylative couplings introduce a carbonyl group (CO) into an organic molecule. These reactions are highly valuable for the synthesis of ketones, amides, and esters.
Application Notes:
Carbonylative coupling of 3-bromopyridine acetals can be achieved using carbon monoxide gas or a CO surrogate. For example, a carbonylative Suzuki coupling with an organoboron reagent would yield a 3-aroylpyridine acetal. The reaction conditions need to be carefully controlled to favor the carbonylative pathway over the direct coupling. The acetal group is generally stable under these conditions.
Detailed Protocol: Synthesis of 3-Benzoylpyridine Diethyl Acetal
This protocol is a conceptual adaptation based on carbonylative Suzuki couplings of aryl halides.
Materials:
-
3-Bromopyridine diethyl acetal (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) balloon
Procedure:
-
To a pressure tube, add 3-bromopyridine diethyl acetal (1.0 equiv), phenylboronic acid (1.5 equiv), palladium(II) acetate (0.03 equiv), dppp (0.06 equiv), and potassium carbonate (3.0 equiv).
-
Add dry, degassed DMF.
-
Evacuate and backfill the tube with carbon monoxide from a balloon three times.
-
Leave the reaction under a positive pressure of CO (from the balloon).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature and carefully vent the CO.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ / dppp |
| Base | K₂CO₃ |
| Solvent | DMF |
| CO Source | CO balloon |
| Temperature | 80-100 °C |
Conclusion
The palladium-catalyzed functionalization of 3-bromopyridine acetals offers a versatile and powerful platform for the synthesis of a wide array of substituted pyridine derivatives. The protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development. By understanding the underlying principles of these cross-coupling reactions and carefully selecting the appropriate reaction conditions, scientists can efficiently generate novel and complex pyridine-based molecules for the discovery of new therapeutic agents.
References
-
Benaka Prasad, S. B., Sunil Kumar, Y. C., Ananda Kumar, C. S., Sadashiva, C. T., Vinaya, K., & Rangappa, K. S. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of the Korean Chemical Society, 58(3), 294-301. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Deng, Y., & Buchwald, S. L. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Angewandte Chemie International Edition, 57(9), 2451-2455. [Link]
-
Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(26), 4908-4911. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83936-83939. [Link]
-
Mongin, F., & Quéguiner, G. (2001). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Tetrahedron, 57(19), 4059-4070. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Zhang, Y., & Hu, W. (2012). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 10(37), 7484-7487. [Link]
-
Wikipedia. (2023, November 29). Heck reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Chemical Science, 2(7), 1371-1375. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chen, M., & White, M. C. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(8), 1095-1105. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Dey, D., Kundu, A., Roy, M., Singh, V., & Adhikari, D. (2020). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Applied Organometallic Chemistry, 34(10), e5861. [Link]
-
Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
-
Chegg. (2021, January 20). Experiment 1 - Suzuki-Miyaura Cross-Coupling of an. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Li, D., & Zhang, Y. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry, 87(20), 13735-13742. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Larhed, M., & Hallberg, A. (2001). Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetrical Diaryl Ketones at Atmospheric CO Pressure. The Journal of Organic Chemistry, 66(22), 7517-7519. [Link]
-
Sharma, S., & Van der Eycken, E. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(10), 267. [Link]
-
Liu, L., Zhang, Y., & Wang, Y. (2010). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 15(3), 1646-1655. [Link]
-
He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2011). Ligand-accelerated non-directed C–H functionalization of arenes. Nature, 477(7365), 449-454. [Link]
-
De Luca, L., & Porcheddu, A. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1413669. [Link]
-
Li, D., & Zhang, Y. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. SciSpace. [Link]
-
Brückner, R. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 49. [Link]
-
Onwudiwe, D. C., & Strydom, S. J. (2017). The Effect of Electron-withdrawing Group Functionalization on Antibacterial and Catalytic Activity of Palladium(II) Complexes. Journal of the Chinese Chemical Society, 64(7), 767-775. [Link]
-
Newman, S. G., & Lautens, M. (2011). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(11), 4349-4358. [Link]
-
Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society, 127(31), 11102-11114. [Link]
-
Fors, B. P., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2552-2555. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2010). Advances in Cross-Coupling Reactions. Molecules, 15(12), 9000-9002. [Link]
Sources
- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
preventing protodebromination in 3-Bromo-4-(dimethoxymethyl)pyridine coupling
The following guide is structured as a Technical Support Knowledge Base Article , designed for immediate application in a research setting. It addresses the specific challenge of protodebromination (hydrodehalogenation) in the coupling of 3-Bromo-4-(dimethoxymethyl)pyridine , a sterically hindered and electron-deficient substrate.
Topic: Preventing Protodebromination in 3-Bromo-4-(dimethoxymethyl)pyridine Coupling
Status: Verified | Severity: Critical | Last Updated: 2026-02-16 Applicable To: Suzuki-Miyaura, Stille, and Negishi Couplings involving electron-deficient heterocycles.
Executive Summary & Diagnostic
The Problem: You are attempting to couple 3-Bromo-4-(dimethoxymethyl)pyridine (Substrate A ) but are observing significant formation of 4-(dimethoxymethyl)pyridine (Byproduct B ) instead of the desired cross-coupled product.
Diagnostic Check:
-
LCMS/GCMS: Do you see a mass peak corresponding to
? -
NMR: Does the
H NMR show a new singlet/multiplet in the aromatic region corresponding to the C3 proton (previously occupied by Br)? -
Reaction Color: Does the reaction turn black (Pd black precipitation) rapidly?
If YES , your catalytic cycle is stalling at the oxidative addition intermediate, leading to hydrodehalogenation (protodebromination).
Root Cause Analysis (The "Why")
Protodebromination occurs when the palladium oxidative addition complex (
For 3-Bromo-4-(dimethoxymethyl)pyridine , this is driven by three converging factors:
-
Steric Hindrance (The Kinetic Trap): The acetal group at the C4 position is bulky. It physically blocks the approach of the boronic acid (or other nucleophile) to the Palladium center at C3. This slows down Transmetallation , leaving the active Pd(II) species vulnerable.
-
Electron Deficiency: The pyridine ring is electron-poor, making the Pd-C bond highly polarized and susceptible to reduction.
-
The "Hidden" Hydride Source:
-
Solvent/Base: Primary/Secondary alcohols (e.g., Isopropanol, Ethanol) or alkoxide bases serve as hydride donors via
-hydride elimination. -
Acetal Hydrolysis: If the acetal hydrolyzes (even trace amounts) to the aldehyde, the aldehyde acts as a potent reducing agent (via a Cannizzaro-type mechanism or direct Pd-insertion), rapidly stripping the bromine.
-
Visualizing the Failure Mode
The diagram below illustrates the competition between the desired coupling and the fatal reduction pathway.
Caption: Path B (Red) dominates when Path A (Green) is sterically hindered, utilizing hydrides from the environment.
Troubleshooting Protocols
Issue A: The "Hydride Donor" Solvent/Base System
Symptom: You are using Ethanol, Methanol, Isopropanol, or DMF/DMAc with bases like NaOEt or
| Parameter | STOP Using (High Risk) | START Using (Low Risk) | Why? |
| Solvent | Ethanol, Methanol, Isopropanol, DMF (unless fresh) | Dioxane, Toluene, THF, DME | Alcohols undergo |
| Base | Ethoxide, Isopropoxide, Hydroxide | Carbonates ( | Alkoxides are direct hydride donors. Carbonates are non-reducing. |
| Cosolvent | Water (Excess) | Water (Stoichiometric/Min) | Excess water promotes acetal hydrolysis |
Issue B: Ligand Selection for Hindered Substrates
Symptom: Using
-
Recommendation 1: Pd(dppf)Cl2
-
Why: The bidentate ferrocene ligand is geometrically rigid. It prevents the formation of open coordination sites where hydrides often attack. It is the "workhorse" for 3-pyridyl couplings.
-
-
Recommendation 2: XPhos or SPhos (Buchwald Gen 3/4)
-
Why: If dppf fails, use XPhos. It is exceptionally bulky, which speeds up reductive elimination (good) and stabilizes the Pd(0) species, but its primary benefit here is facilitating the difficult transmetallation with the hindered C4 acetal.
-
Issue C: Acetal Stability (The Hidden Killer)
Symptom: Reaction turns acidic or is run at very high temps (
-
Buffer the reaction: Ensure your base load is sufficient (2.0 - 3.0 equiv).
-
Temperature Control: Do not exceed
unless necessary. -
Anhydrous Option: If reduction persists, switch to anhydrous Suzuki conditions using
or solid in dry Dioxane.
Optimized Standard Operating Procedure (SOP)
Protocol ID: SOP-SUZ-PYR-04 Objective: Coupling of 3-Bromo-4-(dimethoxymethyl)pyridine with Aryl Boronic Acids.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv (Excess helps drive Path A over Path B)
-
Catalyst:
(5 mol%) OR (2.5 mol%) + XPhos (5 mol%) -
Base:
(3.0 equiv) — Preferred over Carbonate for difficult substrates. -
Solvent: 1,4-Dioxane / Water (10:1 ratio). Keep water minimal.
Step-by-Step:
-
Pre-drying: Dry the reaction vessel and the boronic acid (if possible) to remove excess moisture.
-
Solvent Degassing (CRITICAL): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen oxidizes phosphines, killing the active catalyst and leading to Pd-black, which catalyzes dehalogenation heterogeneously.
-
Assembly: Add Substrate, Boronic Acid, Base, and Catalyst to the vessel.[1]
-
Inert Transfer: Add the degassed solvent via syringe under Argon flow.
-
Thermal Ramp: Heat to 80°C . Monitor by LCMS at 1 hour.
-
Note: If starting material remains but no byproduct forms, increase temp to 90°C.
-
Note: If byproduct (Ar-H) forms immediately, abort and switch to Anhydrous Protocol (below).
-
Contingency: Anhydrous Protocol (If SOP fails)
-
Solvent: Dry Toluene or Dry Dioxane.
-
Base: finely ground anhydrous
or (2.0 equiv). -
Additives: 4Å Molecular Sieves (to prevent acetal hydrolysis).
-
Mechanism: Forces the reaction through a "boronate" pathway without free water, eliminating the hydrolysis risk and solvent-based hydride sources.
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent? A: Avoid if possible. DMF decomposes at high temperatures to form dimethylamine and carbon monoxide; the decomposition products can act as hydride sources. If you must use DMF for solubility, use fresh, anhydrous DMF and keep the temperature below 90°C.
Q: Why is the acetal group such a problem? A: It is a "double threat." Sterically, it blocks the incoming boronic acid (slowing the reaction). Chemically, if it hydrolyzes to the aldehyde, the aldehyde can reduce the Palladium species directly, stripping the bromine.
Q: I see the product, but also 30% protodebromination. How do I purify? A: The byproduct (des-bromo pyridine) is often very similar in polarity to the starting material, but usually distinct from the coupled product. However, it is better to prevent it. Try increasing the concentration of the Boronic Acid to 2.0 equiv. By increasing the concentration of the transmetallating species, you kinetically favor the coupling (Path A) over the reduction (Path B).
References
-
Mechanisms of Protodehalogenation
-
Navarro, O., et al. "Mechanistic studies on the origin of protodehalogenation in the Pd-catalyzed cross-coupling of heteroaryl halides." Journal of Organic Chemistry, 2004.[2]
- Insight: Establishes the link between alkoxide bases/alcohol solvents and hydride transfer.
-
-
Coupling of Hindered Pyridines
-
Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.[3][4]
- Insight: While focusing on 2-pyridyl, this paper details the use of XPhos and specific base ratios to overcome steric and electronic hindrance in pyridines.
-
-
Base Effects in Suzuki Coupling
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of 3-Bromo-4-(dimethoxymethyl)pyridine
Here is the comprehensive technical support guide for the lithiation of 3-Bromo-4-(dimethoxymethyl)pyridine.
Executive Summary
The "low reactivity" often reported with 3-Bromo-4-(dimethoxymethyl)pyridine using standard lithiation conditions (n-BuLi, -78°C) is frequently a misdiagnosis. The root cause is typically not lack of reactivity, but rather competing nucleophilic attack on the pyridine ring or instability of the lithiated intermediate leading to decomposition.
The 4-(dimethoxymethyl) group is an electron-withdrawing group (EWG), which significantly activates the pyridine ring toward nucleophilic addition (Chichibabin-type pathways) by the alkyllithium reagent. Furthermore, the steric bulk of the acetal can hinder the approach of the base to the C3-bromide.
This guide provides a diagnostic framework and two validated protocols: the Turbo Grignard Method (Recommended) and the Cryogenic Lithium Method (Legacy/Alternative) .
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using n-BuLi at -78°C in THF. I see full consumption of starting material, but I isolate a complex mixture or "tar" instead of my product. What is happening?
Diagnosis: Nucleophilic Ring Addition. You are likely observing the addition of the butyl group to the C2 or C6 position of the pyridine ring rather than the desired Halogen-Lithium Exchange (HLE) at C3.
-
Mechanism: The acetal at C4 pulls electron density from the ring, making it highly electrophilic. n-BuLi is a strong nucleophile and attacks the C=N bond faster than it performs the Br-Li exchange, leading to dihydropyridine intermediates that decompose or polymerize upon warming/quenching.
-
Solution: Switch to Protocol A (Turbo Grignard) . Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl[1]·LiCl) is essentially non-nucleophilic toward the pyridine ring but active enough for Br-Mg exchange.
Q2: I recover a significant amount of starting material (3-Bromo-4-(dimethoxymethyl)pyridine). Is the bromine unreactive?
Diagnosis: Incomplete Exchange or Protonation.
-
Cause 1 (Sterics): The dimethoxymethyl group at C4 is bulky. If you are using a bulky base or if the acetal conformation blocks C3, the exchange kinetics are slow at -78°C.
-
Cause 2 (Wet Quench): The exchange might have worked, but the lithiated species is highly basic. If your electrophile is wet or contains acidic protons, the intermediate is simply protonated back to the starting material (or the debrominated analog, 4-(dimethoxymethyl)pyridine).
-
Solution: Increase the reaction temperature to 0°C using Protocol A (Turbo Grignard). The higher temperature overcomes the steric barrier without causing ring addition.
Q3: I obtained the product, but the regioselectivity is wrong (substitution at C2 or C4).
Diagnosis: Halogen Dance (Base-Catalyzed Migration).
-
Mechanism: The 3-lithio species is kinetically formed but thermodynamically unstable. It can isomerize to the more stable 4-lithio (if the acetal allows) or 2-lithio position if the temperature is not strictly controlled or if the reaction time is too long.
-
Solution: Minimize the residence time of the metallated species. If using n-BuLi, quench immediately (< 5 mins). If using Turbo Grignard, the C3-Mg species is generally configurationally stable at room temperature.
Part 2: Validated Experimental Protocols
Protocol A: The "Turbo Grignard" Exchange (Recommended)
Best for: High chemoselectivity, scalability, and avoiding ring addition.
Reagents:
-
Substrate: 3-Bromo-4-(dimethoxymethyl)pyridine (1.0 equiv)
-
Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard), 1.3 M in THF (1.1 – 1.2 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
Step-by-Step:
-
Setup: Flame-dry a flask and purge with Argon. Dissolve the substrate in anhydrous THF.
-
Activation: Cool the solution to 0°C (ice bath). Note: Unlike n-BuLi, cryogenic temperatures (-78°C) are often too cold for efficient Br-Mg exchange on hindered substrates.
-
Exchange: Add i-PrMgCl·LiCl dropwise over 5 minutes.
-
Incubation: Stir at 0°C for 30–60 minutes. Monitor conversion by GC-MS (quench a small aliquot with MeOD; look for the deuterium incorporation mass shift).
-
Quench: Add the electrophile (1.2 – 1.5 equiv) at 0°C.
-
Workup: Allow to warm to Room Temperature (RT) and quench with sat. NH₄Cl.
Why this works: The LiCl breaks up the magnesium aggregates, increasing the reactivity of the exchange (Br -> Mg) while the bulky isopropyl group and the lower polarity of the C-Mg bond prevent attack on the pyridine ring [1].
Protocol B: Cryogenic Lithiation (Alternative)
Best for: Reactions requiring the higher reactivity of Lithium (e.g., weak electrophiles).
Reagents:
-
Substrate: 3-Bromo-4-(dimethoxymethyl)pyridine (1.0 equiv)
-
Reagent: n-BuLi (1.6 M in hexanes) (1.05 equiv)
-
Solvent: Anhydrous Toluene or Et₂O (THF promotes side reactions)
Step-by-Step:
-
Setup: Flame-dry flask, Argon atmosphere. Dissolve substrate in Toluene (preferred over THF to suppress ring attack).
-
Cooling: Cool strictly to -78°C .
-
Addition: Add n-BuLi very slowly (down the side of the flask) to keep local concentration low.
-
Transmetallation (Optional but Recommended): If the intermediate is unstable, add ZnCl₂ (1.1 equiv) immediately after lithiation to form the organozinc species, which is stable.
-
Quench: Add electrophile rapidly. Do not stir the lithiated species for >10 minutes before quenching.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways that cause "low reactivity" (actually diversion to side products) and how the Turbo Grignard strategy bypasses them.
Caption: Figure 1. Competing reaction pathways. n-BuLi favors nucleophilic attack on the electron-deficient ring (Red path), while Turbo Grignard selectively targets the Bromine for exchange (Green path).
Part 4: Troubleshooting Decision Tree
Use this logic flow to determine the next step in your optimization.
Caption: Figure 2. Decision tree for optimizing reaction conditions based on crude analysis.
References
-
Knochel, P., et al. (2006). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
-
Context: Establishes the superiority of i-PrMgCl·LiCl for halogen-metal exchange on electron-deficient heterocycles like pyridine.[2]
-
(General reference to Knochel's Turbo Grignard work).
-
-
BenchChem Application Notes. (2025).
- Context: Provides baseline protocols for 3-bromopyridine lithi
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
- Context: Discusses the "Halogen Dance" mechanism and the competition between deproton
-
Bao, R. et al. (2023). The Role of Conjugation in Halogen-Lithium Exchange Selectivity.
- Context: Highlights how structural features (like acetals/amines)
Sources
Technical Support Center: Synthesis of 3-Bromo-4-(dimethoxymethyl)pyridine
A Guide to Troubleshooting and Preventing Homocoupling Side Reactions
Prepared by the Senior Application Scientist Team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-(dimethoxymethyl)pyridine. Our focus is to address the prevalent challenge of homocoupling, a side reaction that can significantly reduce yield and complicate purification. This document offers field-proven insights and validated protocols to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, which often involves a halogen-metal exchange followed by an electrophilic quench. The primary method discussed is the lithiation of a suitable bromopyridine precursor.
Question 1: I'm observing a significant amount of a high-molecular-weight byproduct in my reaction analysis (TLC, LC-MS). What is it, and why is it forming?
Answer: The most probable byproduct is the homocoupled dimer, 4,4'-bis(dimethoxymethyl)-3,3'-bipyridine . This impurity arises from the undesired coupling of two molecules of your key synthetic intermediate, 3-lithio-4-(dimethoxymethyl)pyridine.
The formation of this dimer occurs through two primary pathways:
-
Reaction with Starting Material: The highly nucleophilic 3-lithiopyridine intermediate can react with a molecule of the unreacted starting material, 3-Bromo-4-(dimethoxymethyl)pyridine, in a coupling-type reaction.
-
Oxidative Coupling: Trace amounts of oxygen or certain metallic impurities in the reaction mixture can catalyze the oxidative dimerization of the organolithium intermediate. This is a common issue in organometallic chemistry, where rigorous exclusion of air is paramount.[1][2]
The presence of this byproduct indicates that the conditions of your reaction favor these side reactions over the desired electrophilic quench. The following sections will detail how to adjust your parameters to suppress this pathway.
Question 2: My reaction yield is consistently low, and the main impurity is the homocoupled dimer. How can I optimize my reaction temperature to prevent this?
Answer: Temperature control is the most critical parameter for stabilizing the organometallic intermediate and preventing side reactions. Organolithium reagents, especially heteroaromatic ones, can be unstable at higher temperatures.
Core Insight: The rate of homocoupling and other decomposition pathways increases significantly with temperature. By maintaining a very low temperature, you stabilize the 3-lithiopyridine intermediate, giving it a longer lifetime to react with your intended electrophile rather than itself or the starting material.[3][4]
Recommended Protocol:
-
Formation of the Lithiated Intermediate: The halogen-metal exchange reaction should be performed at -78 °C . This is reliably achieved using a dry ice/acetone bath. It is crucial to pre-cool the solution of your starting material before adding the organolithium reagent.[5]
-
Maintaining Low Temperature: Ensure the internal temperature does not rise above -70 °C during the slow addition of n-butyllithium (n-BuLi).[5]
-
Reaction Time at Low Temperature: After the addition of n-BuLi is complete, maintain the reaction at -78 °C for a sufficient duration (typically 30-60 minutes) to ensure complete formation of the lithiated species before adding the electrophile.
Question 3: What is the best solvent system to minimize homocoupling during the lithiation of 3-Bromo-4-(dimethoxymethyl)pyridine?
Answer: Solvent choice directly impacts the reactivity and stability of the organolithium intermediate by influencing its aggregation state and solubility.
Core Insight: While tetrahydrofuran (THF) is a common solvent for lithiation due to its excellent solvating properties, it can sometimes promote coupling reactions with certain substrates.[6] For the clean generation of 3-lithiopyridine, non-polar solvents or mixtures are often superior.
Recommendations:
-
Toluene: Toluene has been shown to be an effective solvent for the clean generation of 3-lithiopyridine at low temperatures (e.g., -50 °C to -78 °C).[5][7] It is less reactive than THF and can help suppress side reactions.
-
Toluene/THF Mixture: A mixture of toluene with a minimal amount of THF can provide a good balance of solubility and reduced side reactivity. The THF helps to break up n-BuLi aggregates, promoting efficient lithiation, while the bulk toluene environment minimizes side reactions.
-
Diethyl Ether (Et₂O): Ether is another viable option, generally considered less reactive than THF. However, the solubility of intermediates can sometimes be a limiting factor.
For this specific synthesis, we recommend starting with anhydrous toluene or a 9:1 mixture of toluene:THF . Always ensure your solvents are rigorously dried and degassed before use.
Question 4: How does the rate of addition of my organolithium reagent affect the formation of the homocoupled byproduct?
Answer: The rate of addition is a critical, yet often overlooked, parameter. A rapid addition of the organolithium reagent (e.g., n-BuLi) can be detrimental.
Core Insight: Adding the lithiating agent too quickly creates localized areas of high concentration and can cause temperature spikes within the reaction mixture, even if the external cooling bath is at -78 °C. These conditions strongly promote side reactions, including homocoupling and reaction with the solvent. Slow addition is key for achieving high conversion and minimizing byproducts.[8]
Recommended Protocol:
-
Prepare a solution of 3-Bromo-4-(dimethoxymethyl)pyridine in your chosen anhydrous solvent (e.g., toluene).
-
Cool this solution to -78 °C.
-
Add the solution of n-BuLi (typically in hexanes) dropwise via a syringe pump over a period of 30-60 minutes. This ensures the reagent is consumed as it is added and prevents any buildup in concentration.
-
Monitor the internal temperature closely during the addition to ensure it remains stable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving homocoupling in this synthesis?
The formation of the homocoupled dimer is primarily driven by the high nucleophilicity of the 3-lithio-4-(dimethoxymethyl)pyridine intermediate. The competing pathways are illustrated in the diagram below. The desired pathway involves the reaction of the lithiated intermediate with an external electrophile. The undesired homocoupling pathway involves the lithiated intermediate acting as a nucleophile and attacking the electrophilic carbon bearing the bromine atom on a molecule of the starting material. This competition is kinetically controlled, which is why temperature, concentration, and solvent play such a crucial role in determining the product distribution.
Q2: How critical is maintaining an inert atmosphere during the reaction?
Answer: It is absolutely critical . Organolithium reagents are not only highly reactive with water and protic sources but can also be degraded by oxygen. As mentioned, oxygen can promote oxidative homocoupling, leading directly to the bipyridine byproduct.[1]
Best Practices:
-
Glassware: All glassware must be oven- or flame-dried immediately before use to remove adsorbed water.
-
Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as argon or nitrogen.
-
Reagents & Solvents: Use anhydrous grade solvents and ensure all liquid reagents are transferred via syringe techniques.
Q3: Does the steric bulk of the 4-(dimethoxymethyl) group help prevent homocoupling?
Answer: Yes, to an extent. Steric hindrance around the reaction center can influence reaction rates.[9][10] The dimethoxymethyl group at the C4 position provides some steric bulk adjacent to the C3 reaction site. This can slightly disfavor the approach of the bulky lithiated intermediate required for homocoupling. However, this inherent steric effect is often insufficient on its own to prevent the reaction, making strict adherence to optimized reaction conditions (low temperature, slow addition) essential for success.
Optimized Protocol for Halogen-Metal Exchange
This protocol incorporates the best practices discussed above to maximize the yield of the 3-lithiated intermediate while minimizing homocoupling.
-
Setup: Assemble oven-dried glassware under a positive pressure of argon. Equip a round-bottom flask with a magnetic stirrer, a thermocouple for internal temperature monitoring, and a septum.
-
Charging the Flask: To the flask, add 3-Bromo-4-(dimethoxymethyl)pyridine (1.0 eq) and anhydrous toluene (or a 9:1 toluene:THF mixture).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiating Agent Addition: Using a syringe pump, add n-butyllithium (1.05 eq, typically 1.6M or 2.5M in hexanes) dropwise over 45 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, stir the resulting slurry at -78 °C for an additional 45 minutes.
-
Electrophilic Quench: The 3-lithio-4-(dimethoxymethyl)pyridine intermediate is now ready for the subsequent reaction. Add the desired electrophile slowly, maintaining the low temperature.
-
Workup: After the reaction with the electrophile is complete, quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup and extraction.
Summary of Key Parameters to Control Homocoupling
| Parameter | Standard Condition | Optimized Condition to Reduce Homocoupling | Rationale |
| Temperature | -20 °C to 0 °C | -78 °C | Stabilizes the reactive organolithium intermediate, slowing the rate of side reactions.[4][5] |
| Solvent | THF | Toluene or Toluene/THF (9:1) | Toluene is less reactive and can suppress coupling side reactions common in THF.[5][6][7] |
| Addition Rate | Rapid / Manual | Slow, dropwise via syringe pump (30-60 min) | Prevents localized high concentrations and temperature spikes that favor byproduct formation.[8] |
| Atmosphere | Standard | Strictly anhydrous and inert (Argon/N₂) | Prevents quenching by moisture and oxidative homocoupling catalyzed by O₂.[1][2] |
| Reagent Stoichiometry | Large excess of n-BuLi | Slight excess of n-BuLi (1.05 - 1.1 eq) | Minimizes unreacted organolithium which could participate in side reactions. |
References
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
-
Cahiez, G., & Duplais, C. (2007). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. Organic Letters, 9(18), 3567–3569. Available at: [Link]
-
Hatakeyama, T., et al. (2011). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Journal of the American Chemical Society, 133(47), 19018–19029. Available at: [Link]
-
DeTOMASO, A., & STRANGE, G. A. (2003). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform, 34(42). Available at: [Link]
-
Bailey, W. F., et al. (2000). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. The Journal of Organic Chemistry, 65(23), 7771–7776. Available at: [Link]
-
Ohmiya, H., et al. (2007). Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates. Chemical Communications, (20), 2005-2007. Available at: [Link]
-
Lee, J. S., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 66(16), 5424-5426. Available at: [Link]
-
Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(1), 80–83. Available at: [Link]
-
Norrby, P. O., et al. (2010). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Organometallics, 29(15), 3462–3467. Available at: [Link]
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430. Available at: [Link]
-
Szafran, M., et al. (1991). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 45(4), 489-498. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(10), 1737–1748. Available at: [Link]
-
Gros, P., et al. (2006). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 71(21), 8024–8030. Available at: [Link]
-
Singh, P. P. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved February 15, 2026, from [Link]
-
Singh, K. N. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Available at: [Link]
-
Bellan, A., et al. (2016). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 52(69), 10528-10531. Available at: [Link]
-
Pitts, C. R., et al. (2020). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Nature, 588(7838), 439-444. Available at: [Link]
-
Singh, K. N., et al. (2011). First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. Synlett, 2011(11), 1563-1566. Available at: [Link]
-
Jaeger, C., et al. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Green Chemistry, 25(14), 5635-5643. Available at: [Link]
-
Heikkinen, H., et al. (2020). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications, 56(85), 12975-12978. Available at: [Link]
-
Hu, Y., et al. (2007). Homocoupling of Aryl Bromides Catalyzed by Nickel Chloride in Pyridine. Synthetic Communications, 37(23), 4205-4213. Available at: [Link]
-
Reddit user r/chemhelp. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Retrieved February 15, 2026, from [Link]
-
Murai, R., et al. (1993). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (15), 2313-2317. Available at: [Link]
-
Tanaka, T., et al. (1991). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 32(7), 1291. Available at: [Link]
-
B"ohm, V. P. W., et al. (2001). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 123(51), 12905-12906. Available at: [Link]
-
Scott, J. S., & Toste, F. D. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Available at: [Link]
-
Zhang, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. Available at: [Link]
-
Campagnolo, F., et al. (2020). Proposed mechanisms for the homocoupling and cross-coupling reactions... ResearchGate. Retrieved February 15, 2026, from [Link]
-
Zhang, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie, 133(20), 11504-11511. Available at: [Link]
- Arnold, R. (2018). Cross Couplings with Emphasis on the Suzuki-Miyaura Coupling.Course Material.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Ngcobo, S., et al. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Journal of Chemical and Pharmaceutical Research, 8(8), 111-120. Available at: [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Available at: [Link]
-
Chardon, A., et al. (2020). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Chemistry – A European Journal, 26(4), 873-883. Available at: [Link]
-
Grignard Reagents: Definition, Preparation, Chemical Properties. (n.d.). Allen Career Institute. Retrieved February 15, 2026, from [Link]
-
Alvarez, R., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 55. Available at: [Link]
- CN104974081A - Synthetic method of 3-bromopyridine. (2015). Google Patents.
- EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction. (2006). Google Patents.
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- 2. reddit.com [reddit.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempap.org [chempap.org]
- 10. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance in 3-Bromo-4-(dimethoxymethyl)pyridine reactions
Ticket ID: #PYR-3Br-4Acetal-001 Subject: Overcoming Steric Hindrance & Reactivity Issues Status: Open [Resolved via Guide Below] Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Deceptive" Scaffold
You are likely here because standard reaction conditions (e.g., Pd(PPh3)4 or n-BuLi at -78°C) failed to deliver high yields.[1] 3-Bromo-4-(dimethoxymethyl)pyridine presents a dual challenge:
-
Electronic Deactivation: The pyridine ring is electron-deficient, making the C-Br bond less electron-rich and slower to undergo oxidative addition compared to phenyl bromides.[1]
-
Steric Shielding: The dimethoxymethyl acetal at C4 is bulky. It acts as a "gatekeeper," physically blocking the approach of metal catalysts to the adjacent C3-Bromine site.
This guide provides optimized protocols to bypass these barriers using Next-Generation Cross-Coupling and Turbo-Grignard Exchange .
Module 1: Cross-Coupling (Suzuki & Buchwald-Hartwig)[1]
The Problem: "The Catalyst Can't Fit"
Standard phosphine ligands (like PPh3 or dppf) have a "cone angle" that is often too static. They cannot effectively "reach around" the bulky C4-acetal to facilitate the oxidative addition of Palladium into the C3-Br bond. Furthermore, the electron-deficient pyridine ring weakens the Pd-C bond, promoting competitive protodehalogenation (reduction of Br to H).
The Solution: Dialkylbiaryl Phosphine Ligands
You must switch to Buchwald-Type Ligands .[1] These ligands are electron-rich (speeding up oxidative addition) and bulky (promoting reductive elimination), but crucially, they are flexible enough to accommodate the hindered substrate.
Recommended Ligand Systems
| Ligand | Application | Why it works |
| S-Phos | Suzuki Coupling (General) | Excellent for ortho-substituted aryl halides.[1][2] The methoxy groups on the ligand provide stability. |
| X-Phos | Suzuki (Highly Hindered) | Larger than S-Phos; preferred if your coupling partner (boronic acid) is also hindered.[1] |
| BrettPhos | Buchwald-Hartwig (Amination) | Specifically designed to prevent catalyst deactivation in C-N coupling of hindered pyridines.[1] |
| RuPhos | Buchwald-Hartwig (Secondary Amines) | Best-in-class for coupling secondary amines to hindered halides.[1] |
Protocol A: Optimized Suzuki Coupling
Use this for coupling with aryl/heteroaryl boronic acids.
Reagents:
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + S-Phos (4-10 mol%) (Alternatively: Use S-Phos Pd G2 Precatalyst to ensure 1:1 active species)[1]
-
Base: K₃PO₄ (3.0 equiv) — Carbonate bases may be too weak; Phosphate is optimal.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
-
Temperature: 80°C – 100°C
Step-by-Step:
-
Degas: Sparge solvents with Argon for 15 mins. Oxygen is the enemy of active Pd(0).
-
Pre-complexation (If using separate Pd/Ligand): Stir Pd(OAc)₂ and S-Phos in Dioxane for 5 mins at RT before adding substrate. Solution should turn yellow/orange.
-
Addition: Add 3-Bromo-4-(dimethoxymethyl)pyridine (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄.
-
Reaction: Heat to 80°C. Monitor via LCMS.
-
Troubleshooting: If conversion stalls at 50%, add a second portion of Precatalyst (1 mol%).
-
Module 2: Halogen-Metal Exchange (Lithiation/Magnesiation)
The Problem: "The Black Tar Effect"
Using n-Butyllithium (n-BuLi) often results in a dark reaction mixture and low yields.[1]
-
Cause: Pyridine is electron-poor.[1] n-BuLi is a strong nucleophile.[1] Instead of exchanging the Bromine (Br → Li), n-BuLi attacks the pyridine ring (C2 or C6 position) via nucleophilic aromatic substitution (Chichibabin-type addition), leading to polymerization/tar.
The Solution: Turbo-Grignard (iPrMgCl[1][3]·LiCl)
Switch to the Knochel Turbo-Grignard . This reagent effects Br/Mg exchange without attacking the pyridine ring because it is less nucleophilic than n-BuLi but highly reactive toward Carbon-Halogen bonds due to LiCl activation.[1]
Protocol B: Controlled Magnesiation
Use this to generate a nucleophile for reaction with Aldehydes, Ketones, or Acid Chlorides.
Reagents:
-
Exchange Reagent: iPrMgCl[3][4][5][6][7][8][9][10][11]·LiCl (1.3 M in THF)[1]
-
Solvent: Anhydrous THF
-
Temperature: 0°C to Room Temperature (No -78°C needed!)
Step-by-Step:
-
Dry Setup: Flame-dry flask under Argon.
-
Dissolution: Dissolve 3-Bromo-4-(dimethoxymethyl)pyridine in THF (0.5 M).
-
Exchange: Cool to 0°C. Add iPrMgCl·LiCl (1.1 equiv) dropwise.
-
Activation: Stir at 0°C for 30–60 mins.
-
Check: Take an aliquot, quench with D₂O, check NMR/MS. You should see >95% deuterated product (3-D-4-(dimethoxymethyl)pyridine).[1]
-
-
Electrophile Addition: Add your electrophile (e.g., Benzaldehyde) at 0°C. Warm to RT.
-
Quench: Sat. NH₄Cl.
Module 3: Acetal Stability & Workup
Critical Warning: The dimethoxymethyl group is an acetal. It is stable to base (Suzuki/Grignard conditions) but extremely sensitive to acid .
-
Scenario A: You want to KEEP the acetal.
-
Do NOT use HCl or strong acid during workup.
-
Quench: Use Saturated NH₄Cl (mildly acidic, usually safe) or Water.
-
Purification: Add 1% Triethylamine (Et₃N) to your silica gel column solvent to neutralize silica acidity.
-
-
Scenario B: You want the ALDEHYDE (Deprotection).
-
Perform the reaction, then treat the crude mixture with 1M HCl in THF/Water at RT for 1 hour. The acetal will hydrolyze to the aldehyde (3-substituted-4-formylpyridine).[1]
-
Visual Decision Guides
Workflow: Selecting the Right Reaction Path
Caption: Decision tree for selecting the optimal synthetic pathway based on the desired product.[1]
Mechanism: Why Turbo Grignard Wins
Caption: Comparison of reaction pathways showing why Turbo Grignard prevents side reactions common with n-BuLi.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for Suzuki coupling on this substrate? A: It is not recommended . While inexpensive, Triphenylphosphine is often too bulky to allow oxidative addition on this hindered bromide, yet not electron-rich enough to compensate. You will likely see <20% conversion. Stick to S-Phos or X-Phos .[1]
Q: My acetal hydrolyzed during the reaction. Why? A: Did you use a Lewis Acid additive or acidic solvent? Standard Suzuki bases (K₃PO₄) are safe. However, if you used a boronic acid that contained free acid impurities, or if your workup was acidic, hydrolysis occurs. Ensure your solvents are anhydrous and neutral.
Q: I see a "homocoupling" dimer product. How do I stop it? A: Homocoupling (Pyridine-Pyridine) often happens when the catalytic cycle is slow (stalled oxidative addition).[1]
-
Degas thoroughly: Oxygen promotes homocoupling.
-
Increase Boronic Acid: Use 1.5–2.0 equivalents to outcompete the side reaction.
-
Switch Solvent: Change from Dioxane/Water to Toluene/Water (biphasic) or n-Butanol .
References
-
Knochel, P., et al. (2004).[7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [1]
-
Barder, T. E., & Buchwald, S. L. (2007). "Improved Catalysts for the Palladium-Catalyzed Synthesis of Heterocycles." Journal of the American Chemical Society.[12][13] [1]
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society.[12][13] [1]
-
Bao, M., et al. (2015). "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles. [1]
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- 4. researchgate.net [researchgate.net]
- 5. Selective Metalation and Additions [sigmaaldrich.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Characteristic IR Bands of 3-Bromo-4-(dimethoxymethyl)pyridine
A Diagnostic Comparison Guide for Reaction Monitoring and Structural Validation
Introduction: The Diagnostic Challenge
In the synthesis of pyridine-based pharmaceutical scaffolds, 3-Bromo-4-(dimethoxymethyl)pyridine (CAS 1260009-17-3) serves as a critical protected intermediate. It is typically derived from 3-bromo-4-pyridinecarboxaldehyde to mask the reactive aldehyde functionality during lithiation or cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) at the 3-position.
For the researcher, the "performance" of an IR spectrum is defined by its ability to answer two questions rapidly:
-
Did the protection reaction work? (Differentiation from the aldehyde precursor).
-
Is the product pure? (Differentiation from hydrolysis byproducts or starting materials).
This guide moves beyond generic tables to provide a comparative diagnostic framework , synthesizing theoretical group frequency analysis with empirical data from structural analogs to ensure high-confidence identification.
Theoretical Assignment & Characteristic Bands
The infrared spectrum of 3-Bromo-4-(dimethoxymethyl)pyridine is a superposition of three distinct vibrational systems: the electron-deficient pyridine ring , the heavy-atom C-Br substituent , and the oxygen-rich dimethyl acetal tail.
Predicted Characteristic Bands (Neat/ATR)
| Functional Group | Mode Assignment | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| C-H (Aromatic) | 3080 – 3030 | Weak | Confirms heteroaromatic core. | |
| C-H (Aliphatic) | 2980 – 2830 | Medium | Critical: Distinct doublet or multiplet from acetal methyls. Differentiates from non-alkylated analogs. | |
| Pyridine Ring | 1580 – 1560 | Med-Strong | Characteristic pyridine "breathing" modes. | |
| Pyridine Ring | 1480 – 1430 | Strong | Often the strongest ring band; shifts slightly with 3,4-substitution. | |
| Acetal Ether | 1150 – 1100 | Very Strong | Primary Diagnostic: Broad, intense multi-band feature. Confirms acetal formation. | |
| Acetal Ether | 1070 – 1040 | Strong | Accompanies the asymmetric stretch. | |
| C-Br | 1000 – 700 | Med-Strong | Mixed mode. Look for bands near 700-800 cm⁻¹ characteristic of 3-substituted pyridines. |
Expert Insight: The "fingerprint" region (1000–600 cm⁻¹) for 3,4-disubstituted pyridines is complex. Do not rely solely on C-Br stretches for ID. Instead, use the 1150–1050 cm⁻¹ acetal region as your primary inclusion criterion.
Comparative Performance Analysis
To validate the identity of your compound, you must compare it against its logical alternatives: the precursor (Aldehyde) and the hydrolysis product (Alcohol/Aldehyde reversion).
Comparison A: Reaction Monitoring (Acetal Formation)
Scenario: Converting 3-bromo-4-pyridinecarboxaldehyde to the acetal using MeOH/acid.
| Feature | Precursor: 3-Bromo-4-pyridinecarboxaldehyde | Target: 3-Bromo-4-(dimethoxymethyl)pyridine | Status |
| Carbonyl (C=O) | Strong band at ~1710–1690 cm⁻¹ | ABSENT | Pass Criteria |
| Ether (C-O-C) | Absent | Strong bands at 1150–1050 cm⁻¹ | Pass Criteria |
| Aldehyde C-H | Fermi doublet (~2820 & 2720 cm⁻¹) | Absent (Replaced by methyl C-H) | Confirmation |
Diagnostic Rule: If you see any significant peak above 1680 cm⁻¹, the reaction is incomplete or the acetal has hydrolyzed.
Comparison B: Structural Analog (Substituent Effect)
Scenario: Distinguishing from 3-Bromopyridine (lacking the acetal tail).
| Feature | Analog: 3-Bromopyridine | Target: 3-Bromo-4-(dimethoxymethyl)pyridine |
| Aliphatic C-H | Absent (Only aromatic >3000 cm⁻¹) | Present (2980–2830 cm⁻¹) |
| Fingerprint | Simple pattern (700–800 cm⁻¹) | Complex pattern (C-O-C overlap) |
Experimental Protocol: High-Fidelity ATR-FTIR
Since 3-Bromo-4-(dimethoxymethyl)pyridine is typically a viscous oil or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets, which can induce hydrolysis in hygroscopic acetals due to moisture in the salt.
Step-by-Step Workflow:
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading:
-
If Liquid: Place 1 drop (~10 µL) directly on the crystal.
-
If Solid: Place ~5 mg of solid on the crystal and apply high pressure with the anvil to ensure contact.
-
-
Acquisition: Scan the sample (32-64 scans).
-
Validation Check:
-
Check for H₂O bands (broad hump at ~3400 cm⁻¹). If present, your acetal may be hydrolyzing. Dry the sample (MgSO₄ or vacuum) and re-run.
-
Check for CO₂ doublets (2350 cm⁻¹). If high, purge the bench.
-
-
Post-Processing: Apply ATR correction if comparing to transmission library data (though for functional group ID, raw ATR data is sufficient).
Visualization: Diagnostic Logic Flow
The following diagram illustrates the decision logic for validating the product during synthesis.
Caption: Logical workflow for validating 3-Bromo-4-(dimethoxymethyl)pyridine synthesis using IR markers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for group frequency assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for acetal and pyridine ring modes).
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 3-Bromopyridine (CAS 626-55-1). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as the baseline analog for aromatic ring assignments).
-
PubChem. (2025).[2][3][4] 3-Bromo-4-(dimethoxymethyl)pyridine (CAS 1260009-17-3). National Library of Medicine. Available at: [Link] (Structural confirmation).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-(dimethoxymethyl)pyridine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-4-(dimethoxymethyl)pyridine (CAS No. 1260009-17-3). As a halogenated pyridine derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established laboratory safety principles and regulatory standards, designed for professionals in research and drug development.
Hazard Identification and Risk Assessment: Know Your Chemical
A foundational principle of laboratory safety is a thorough understanding of the materials in use. While specific toxicological data for 3-Bromo-4-(dimethoxymethyl)pyridine is limited, its structure as a brominated pyridine allows us to infer its hazard profile from analogous compounds. This proactive assessment is critical for implementing appropriate safety controls.
The primary hazards associated with similar halogenated pyridines include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4]
-
Harmful if Swallowed or Inhaled: Acute oral toxicity and respiratory irritation are significant concerns.[3][5]
These hazards necessitate handling this compound with care in a controlled laboratory environment.
| Hazard Classification | Associated Risk | Primary Exposure Routes | Recommended Controls |
| Skin Corrosion/Irritation | Causes skin irritation, potential for burns with prolonged contact. | Dermal Contact | Use of nitrile or butyl rubber gloves; wearing a fully-buttoned lab coat.[6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential for lasting damage. | Ocular Contact | Use of chemical safety goggles or a face shield.[1][8] |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or if vapors are inhaled, potentially causing respiratory irritation.[3] | Ingestion, Inhalation | All handling must be performed within a certified chemical fume hood.[6][9] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Improper Disposal | Adherence to hazardous waste regulations is mandatory.[10][11] |
Pre-Disposal Operations: Safe Handling and Storage
Proper disposal begins with correct handling and storage from the moment the chemical enters the laboratory. These steps are crucial to prevent accidental releases and ensure the waste is in a safe state for final disposal.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is your primary defense against exposure.[6]
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][12]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[6][7] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Body Protection: A fully-buttoned laboratory coat is mandatory to prevent skin contact.[9] For larger quantities, consider an impervious apron.
-
Respiratory Protection: All manipulations of the neat compound or its concentrated solutions must occur within a certified chemical fume hood to minimize inhalation risk.[6][9]
Storage of Waste
Waste containers holding 3-Bromo-4-(dimethoxymethyl)pyridine must be managed as carefully as the parent product.
-
Container: Use a sealable, airtight, and clearly labeled waste container made of a compatible material like glass or high-density polyethylene.[6][7]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Waste" and the full chemical name: "3-Bromo-4-(dimethoxymethyl)pyridine". Attach a completed hazardous waste label as soon as the first drop of waste is added.[7]
-
Segregation: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials, particularly strong oxidizing agents and acids.[13][14] It should be stored in a designated satellite accumulation area for flammable materials.[7]
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves volatile vapors, evacuate the area and inform your institution's Environmental Health & Safety (EHS) office.
-
Ventilate: Ensure the area is well-ventilated, primarily by using a chemical fume hood.[6][15]
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[2][16]
-
Contain the Spill: For liquid spills, create a dike around the spill's edge using an inert absorbent material like vermiculite, sand, or cat litter.[6][15]
-
Absorb and Collect: Working from the outside in, apply the absorbent material to the spill.[15] Once absorbed, carefully scoop the material using non-sparking tools into your designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[17] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of 3-Bromo-4-(dimethoxymethyl)pyridine is governed by its classification as a halogenated organic compound. Such compounds are regulated and cannot be disposed of via sanitary sewer systems.[8][10]
Waste Categorization
This compound falls under the category of non-acute hazardous halogenated organic waste . Under the Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous waste constituents.[18][19][20]
Disposal Workflow
The following diagram illustrates the decision-making process for disposing of waste generated from laboratory operations involving 3-Bromo-4-(dimethoxymethyl)pyridine.
Caption: Disposal Workflow for 3-Bromo-4-(dimethoxymethyl)pyridine
Detailed Steps
-
Segregate Waste: Collect all waste containing 3-Bromo-4-(dimethoxymethyl)pyridine, including reaction residues, contaminated solvents, and spill cleanup materials, in a designated container for halogenated organic waste .[21] Do not mix with non-halogenated waste streams.[3]
-
Container Decontamination: For empty containers, triple rinse with a suitable solvent (e.g., acetone or ethanol).[8] Each rinse should be collected and added to the halogenated organic waste container.[7] After rinsing, deface the label and puncture the container to prevent reuse before disposing of it in a broken glass box or as directed by your institution.[8]
-
Final Disposal: The sealed, labeled hazardous waste container must be disposed of through your institution's EHS department or a licensed chemical waste disposal company.[1][3] The ultimate disposal method will likely be high-temperature incineration with flue gas scrubbing to handle the resulting hydrobromic acid.[8][22]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-Bromo-4-(dimethoxymethyl)pyridine is not merely a procedural task but a critical component of responsible research. By understanding the chemical's hazards, implementing rigorous handling protocols, and adhering to a systematic disposal plan, you protect yourself, your colleagues, and the environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for any chemical before use.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Novachem. (2018, September 12). Pyridine-D5 (D, 99.5%) - Safety Data Sheet. [Link]
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PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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s d fine-chem limited. (n.d.). Pyridine - Safety Data Sheet. [Link]
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Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. [Link]
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Chemwatch. (2017, June 27). PYRIDINE Safety Data Sheet. [Link]
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Chemsrc. (2025, December 9). 3-Bromo-4-(dimethoxymethyl)pyridine | CAS#:1260009-17-3. [Link]
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PubChem. (n.d.). 3-Bromo-4-methoxypyridine. [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. [Link]
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GOV.UK. (2015, October 15). Incident management: pyridine. [Link]
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U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. [Link]
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Westlaw California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. [Link]
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GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85. [Link]
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University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. [Link]
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Washington State University. (n.d.). Pyridine - Standard Operating Procedure. [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
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National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]
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University of California, Santa Cruz. (n.d.). Substance Incompatibility. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
